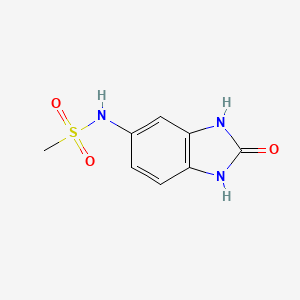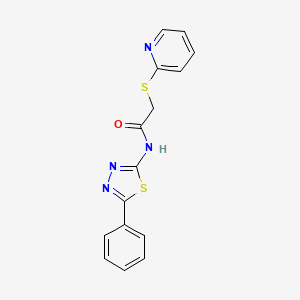
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide” is a complex organic molecule. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxol ring), a nitrobenzamide group (a benzene ring with a nitro group and an amide group), and these two groups are linked by a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined through various analytical techniques .Aplicaciones Científicas De Investigación
Anticancer Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: and its derivatives have been studied for their potential anticancer properties. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing promising IC50 values in the nanomolar range .
Antioxidant Properties
Compounds containing the 1,3-benzodioxole ring system, which is present in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , are known to exhibit antioxidant activities . This property is significant in the context of preventing oxidative stress, which can lead to various chronic diseases, including cancer and neurodegenerative disorders.
Tubulin Polymerization Inhibition
The indole nucleus, a structural motif found in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , is associated with the inhibition of tubulin polymerization, a mechanism targeted by anticancer agents . By modulating microtubule assembly, these compounds can cause mitotic blockade and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: can serve as a scaffold for SAR studies to understand the relationship between chemical structure and biological activity . These studies help in identifying the functional groups necessary for the desired biological response and optimizing the compound for better efficacy.
Bioisosteric Replacement
The compound’s structure allows for bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. This approach is used to improve the pharmacological profile of a compound, such as enhancing its stability or reducing toxicity .
Pharmacophore Development
The benzodioxole moiety in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide is a common pharmacophore, a part of a molecular structure that is responsible for a particular biological interaction. It can be used to develop new compounds with enhanced biological activity .
Drug Design and Optimization
This compound can be used as a starting point for the design and optimization of new drugs. By modifying its structure, researchers can develop compounds with improved selectivity and potency for various biological targets .
Mechanistic Studies
Further research on N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide can reveal the mechanisms by which it exerts its biological effects. Understanding these mechanisms is crucial for the development of targeted therapies that can effectively treat diseases with minimal side effects .
Mecanismo De Acción
Target of Action
Related compounds have been shown to have anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to exhibit good selectivity between cancer cells and normal cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(11-2-4-12(5-3-11)17(19)20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMAKFJFYGZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)


![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)